Cas no 5847-71-2 (Pyridine,3-[(1E)-2-(4-bromophenyl)ethenyl]-)

Pyridine,3-[(1E)-2-(4-bromophenyl)ethenyl]- structure
5847-71-2 structure
Product Name:Pyridine,3-[(1E)-2-(4-bromophenyl)ethenyl]-
CAS No:5847-71-2
MF:C13H10BrN
MW:260.129202365875
CID:380509
PubChem ID:5463335
Update Time:2025-04-19

Pyridine,3-[(1E)-2-(4-bromophenyl)ethenyl]- Chemical and Physical Properties

Names and Identifiers

    • Pyridine,3-[(1E)-2-(4-bromophenyl)ethenyl]-
    • 3-[(E)-2-(4-bromophenyl)ethenyl]pyridine
    • (E)-3-[2-(4-bromophenyl)-vinyl]pyridine
    • AC1NUXS8
    • Pyridine, trans-3-(2-(4-bromophenyl)ethenyl)-
    • Pyridine, trans-3-[2-(4-bromophenyl)ethenyl]-
    • SureCN8617232
    • trans-3-(4-bromostyryl)pyridine
    • trans-4'-Brom-3-stilbazol
    • 5847-71-2
    • SCHEMBL8617232
    • SCHEMBL8617234
    • Pyridine, 3-[(1E)-2-(4-bromophenyl)ethenyl]-
    • Inchi: 1S/C13H10BrN/c14-13-7-5-11(6-8-13)3-4-12-2-1-9-15-10-12/h1-10H/b4-3+
    • InChI Key: WEPBHEJCHLESMU-ONEGZZNKSA-N
    • SMILES: BrC1C=CC(=CC=1)/C=C/C1C=NC=CC=1

Computed Properties

  • Exact Mass: 258.9997
  • Monoisotopic Mass: 258.99966g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 207
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 12.9Ų

Experimental Properties

  • PSA: 12.89
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